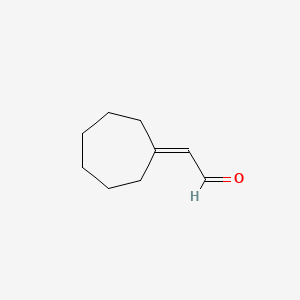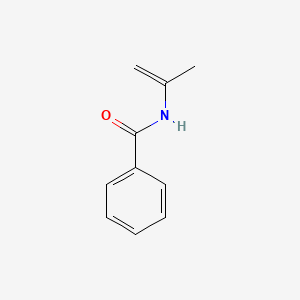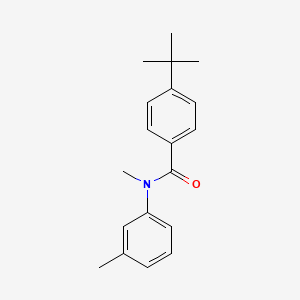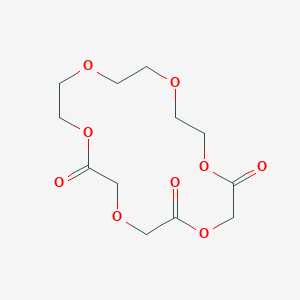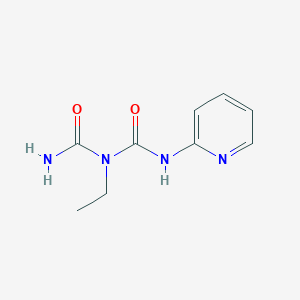![molecular formula C16H28O2 B14440029 4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid CAS No. 77349-35-0](/img/structure/B14440029.png)
4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Heptylbicyclo[222]octane-1-carboxylic acid is a bicyclic compound characterized by a heptyl group attached to the bicyclo[222]octane structure, with a carboxylic acid functional group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Heptyl Group: The heptyl group can be introduced via alkylation reactions using heptyl halides.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, forming various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The heptyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and organometallic reagents are used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as ketones and aldehydes.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted bicyclo[2.2.2]octane derivatives.
科学研究应用
4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The heptyl group may influence the compound’s hydrophobic interactions and membrane permeability.
相似化合物的比较
- 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid
- 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid
- 4-Ethylbicyclo[2.2.2]octane-1-carboxylic acid
Comparison: 4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid is unique due to its longer heptyl chain, which can influence its physical properties, such as solubility and melting point, as well as its biological activity. The longer chain may enhance hydrophobic interactions and membrane permeability compared to shorter alkyl chain analogs.
属性
CAS 编号 |
77349-35-0 |
|---|---|
分子式 |
C16H28O2 |
分子量 |
252.39 g/mol |
IUPAC 名称 |
4-heptylbicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-15-8-11-16(12-9-15,13-10-15)14(17)18/h2-13H2,1H3,(H,17,18) |
InChI 键 |
YSBANPXJUILEJN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC12CCC(CC1)(CC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


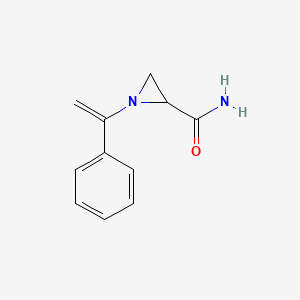
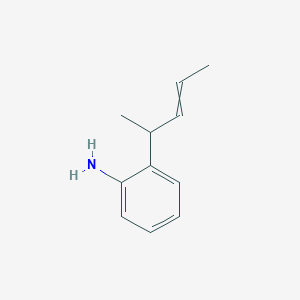

![3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14439971.png)
